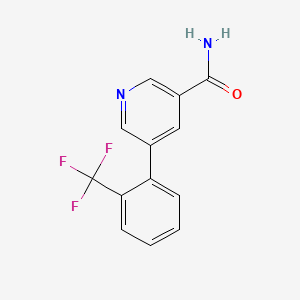

5-(2-(Trifluoromethyl)phenyl)nicotinamide

Description

5-(2-(Trifluoromethyl)phenyl)nicotinamide is a nicotinamide derivative featuring a trifluoromethylphenyl substituent at the 5-position of the pyridine ring. This structural motif is critical for its pharmacological properties, as the trifluoromethyl group enhances metabolic stability and modulates lipophilicity, influencing target binding and bioavailability . Its synthesis typically involves coupling nicotinoyl chloride derivatives with substituted anilines or via Suzuki-Miyaura cross-coupling reactions to introduce aromatic substituents .

Properties

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O/c14-13(15,16)11-4-2-1-3-10(11)8-5-9(12(17)19)7-18-6-8/h1-7H,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEYJQJXQQISEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653816 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125421-92-2 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(2-(Trifluoromethyl)phenyl)nicotinamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound is a derivative of nicotinamide, featuring a trifluoromethyl group at the para position of a phenyl ring. This modification is known to enhance the compound's lipophilicity and biological activity. The synthesis typically involves the reaction of nicotinic acid derivatives with trifluoromethylated reagents, which has been explored in various studies .

Anticancer Properties

-

Cytotoxicity Studies :

- Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In particular, it has shown promising results in inhibiting the growth of lung cancer cell lines, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

- A study demonstrated that compounds similar to this compound displayed moderate to good inhibition activities against human lung cancer cell lines (NCI-H460, A549, NCI-H1975), suggesting potential as a therapeutic agent .

- Mechanism of Action :

Antimicrobial Activity

- Inhibition of Pathogens :

Case Studies

- Murine Melanoma Model :

- A notable case study involved the topical administration of a related compound in a murine subcutaneous melanoma model. The results indicated significant antimetastatic effects, with treated mice showing reduced tumor growth compared to controls . This highlights the compound's potential therapeutic applications in treating metastatic cancers.

Data Summary

| Activity | Cell Line/Pathogen | IC50 Value (µM) | Notes |

|---|---|---|---|

| Cytotoxicity | NCI-H460 | 4.07 ± 1.30 | Strongest inhibitory effect among tested |

| A549 | 13.09 ± 2.45 | Moderate inhibition | |

| NCI-H1975 | 12.82 ± 1.59 | Comparable to 5-FU | |

| Antimicrobial | Pseudomonas aeruginosa | Not specified | Significant susceptibility |

| Candida albicans | Not specified | Least susceptible among tested pathogens |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 5-(2-(Trifluoromethyl)phenyl)nicotinamide, enabling comparative analysis of their physicochemical and biological properties.

N-(4-Fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)-nicotinamide (Compound 19)

- Structure : Differs by a 4-fluorophenyl carbamoyl group at the pyridine-2-position and a trifluoromethyl-furan-thioether side chain.

- Properties : Molecular weight = 397.1 g/mol; HPLC purity = 82.0% .

SRVIC30 (N-(2-(4-bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide)

- Structure: Contains a bromophenylamino substituent adjacent to the trifluoromethyl group.

- Biological Activity: Demonstrated antimetastatic effects in murine melanoma models when administered topically .

- Key Differences : The bromine atom introduces steric bulk and electron-withdrawing effects, which may improve DNA intercalation or protein binding compared to the unsubstituted phenyl group in the target compound.

ALW-II-49-7 (5-((2-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)phenyl)amino)nicotinamide)

- Structure: Incorporates a methyl group on the phenyl ring and an additional amino linkage.

- Biological Activity : Potent DDR2 inhibitor (IC₅₀ = 12 nM) with high selectivity over other kinases .

- Key Differences : The methyl group and extended carbamoyl-aniline chain enhance binding affinity to DDR2, highlighting the importance of substituent positioning for target specificity.

4-(Trifluoromethyl)nicotinohydrazide (Similarity Score: 0.90)

- Structure : Replaces the phenyl group with a hydrazide moiety at the pyridine-4-position.

- Key Differences : The hydrazide group introduces hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability compared to the aryl-substituted target compound .

PF-431396 Hydrate

- Structure : Complex indole-pyrimidine scaffold with a trifluoromethylphenylcarbamoyl group.

- Biological Activity : Dual inhibitor of focal adhesion kinase (FAK) and Proline-rich tyrosine kinase 2 (PYK2) .

- Key Differences : The larger scaffold and additional heterocycles confer multitarget activity, contrasting with the simpler nicotinamide-based target compound.

Comparative Data Table

Key Findings and Trends

Substituent Effects: Trifluoromethyl Groups: Enhance lipophilicity and metabolic stability across all compounds. Aromatic Substituents: Bromine (SRVIC30) and fluorine (Compound 19) improve target affinity but may increase toxicity. Side Chains: Thioether (Compound 19) and hydrazide (4-(Trifluoromethyl)nicotinohydrazide) groups modulate solubility and binding kinetics.

Biological Activity :

- Kinase Inhibition : ALW-II-49-7’s selectivity for DDR2 underscores the role of carbamoyl-aniline linkages in kinase binding .

- Cytotoxicity : SRVIC30’s antimetastatic effects suggest that halogenated aryl groups enhance DNA interaction .

Physicochemical Properties :

- Compounds with extended aromatic systems (e.g., ALW-II-49-7) exhibit higher molecular weights and reduced solubility.

- Hydrazide derivatives prioritize solubility over stability, while trifluoromethylphenyl groups balance both .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.